molecular formula C18H11ClN4O3 B11268602 3-(1,3-benzodioxol-5-yl)-5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

3-(1,3-benzodioxol-5-yl)-5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Cat. No.: B11268602
M. Wt: 366.8 g/mol
InChI Key: JDBMGFUFNZKBJG-UHFFFAOYSA-N
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Description

“3-(2H-1,3-BENZODIOXOL-5-YL)-5-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-5-YL]-1,2,4-OXADIAZOLE” is a synthetic organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2H-1,3-BENZODIOXOL-5-YL)-5-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-5-YL]-1,2,4-OXADIAZOLE” typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, the compound may be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

Medicine

The compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “3-(2H-1,3-BENZODIOXOL-5-YL)-5-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-5-YL]-1,2,4-OXADIAZOLE” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,3-BENZODIOXOL-5-YL)-5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOLE
  • 3-(2H-1,3-BENZODIOXOL-5-YL)-5-(4-METHOXYPHENYL)-1,2,4-OXADIAZOLE

Uniqueness

The uniqueness of “3-(2H-1,3-BENZODIOXOL-5-YL)-5-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-5-YL]-1,2,4-OXADIAZOLE” lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H11ClN4O3

Molecular Weight

366.8 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C18H11ClN4O3/c19-12-4-1-10(2-5-12)13-8-14(22-21-13)18-20-17(23-26-18)11-3-6-15-16(7-11)25-9-24-15/h1-8H,9H2,(H,21,22)

InChI Key

JDBMGFUFNZKBJG-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC(=NN4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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